molecular formula C15H20N4O5 B5589189 3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde semicarbazone

3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde semicarbazone

Cat. No. B5589189
M. Wt: 336.34 g/mol
InChI Key: PEXLBSSZWYAPMD-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related semicarbazone compounds involves complex coordination with metal ions, highlighting the multifaceted approaches to generating these compounds. For example, silver(I) complexes with thiosemicarbazones have been synthesized and characterized, showing appreciable cytotoxic activity against human tumor cells, indicating the potential for developing semicarbazone compounds with significant biological activity (Silva et al., 2020).

Molecular Structure Analysis

The molecular structure of semicarbazone compounds can be elucidated using single crystal X-ray diffraction, as demonstrated in studies of silver(I) complexes (Silva et al., 2020). These structural analyses are crucial for understanding the interaction mechanisms and designing compounds with desired properties.

Chemical Reactions and Properties

Semicarbazone compounds can undergo various chemical reactions, including coordination with metal ions to form complexes with distinct properties. For instance, the reaction of benzaldehyde semicarbazones with ruthenium complexes has been explored, revealing different coordination modes and redox properties, which are influenced by substituents at the para position of the phenyl ring (Basuli et al., 2001).

Physical Properties Analysis

The physical properties of semicarbazone compounds, such as solubility, melting point, and crystal structure, are essential for their application in various fields. These properties can be significantly influenced by the molecular structure and the presence of metal complexes.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the application of semicarbazone compounds in catalysis, material science, and biological systems. Studies have shown that semicarbazone compounds exhibit significant cytotoxic activity against tumor cells, suggesting their potential in medicinal chemistry (Silva et al., 2020).

Safety and Hazards

As with any chemical compound, handling “3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. The compound’s specific safety and hazard information would typically be provided in a Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

[(E)-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O5/c1-22-13-8-11(9-17-18-15(16)21)2-3-12(13)24-10-14(20)19-4-6-23-7-5-19/h2-3,8-9H,4-7,10H2,1H3,(H3,16,18,21)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXLBSSZWYAPMD-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)N)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}hydrazinecarboxamide

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